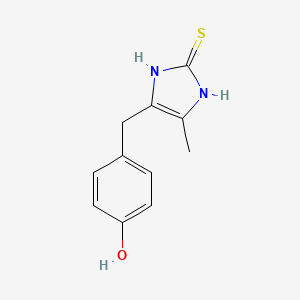

4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione

Description

4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione is a sulfur-containing imidazole derivative characterized by a hydroxybenzyl substituent at position 4 and a methyl group at position 3.

Properties

IUPAC Name |

4-[(4-hydroxyphenyl)methyl]-5-methyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-10(13-11(15)12-7)6-8-2-4-9(14)5-3-8/h2-5,14H,6H2,1H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFYYOWIXXRSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)N1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione typically involves the condensation of 4-hydroxybenzylamine with carbon disulfide and methyl isocyanide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole-2-thione ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The hydroxy group in the benzyl moiety can undergo oxidation to form a quinone derivative.

Reduction: The imidazole-2-thione ring can be reduced to form the corresponding imidazoline derivative.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Imidazoline derivatives.

Substitution: Ethers and esters of the hydroxybenzyl group.

Scientific Research Applications

Antioxidant Properties

Research indicates that 4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione exhibits significant antioxidant properties . The hydroxyl group can effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. This property makes the compound a potential therapeutic agent for conditions such as cancer and neurodegenerative diseases.

Antimicrobial and Antifungal Activities

Preliminary studies suggest that this compound possesses antimicrobial and antifungal activities . It has shown effectiveness against various pathogens, indicating its potential use in developing new antimicrobial agents. The mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.

Case Studies and Research Findings

Several studies have documented the biological impact of this compound:

- Antioxidant Activity : A study demonstrated that derivatives of imidazole compounds exhibit strong antioxidant activities, suggesting that modifications to include hydroxyl groups can enhance this effect significantly .

- Antimicrobial Efficacy : Research has shown that compounds similar to this compound possess notable antimicrobial properties against various strains of bacteria and fungi, supporting its potential as an alternative therapeutic agent .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that related compounds can inhibit lipoxygenase enzymes effectively, which are involved in inflammatory processes. This suggests that this compound may also have anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxybenzyl group can scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Neuroprotective Effects: It may protect neurons from damage by modulating signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold Variations

- 4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione : Features a hydroxybenzyl group (electron-donating) and methyl substituent, which may enhance solubility and hydrogen-bonding capacity.

- 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105188-70-2) : Replaces the hydroxybenzyl with a benzyl group and includes a thiol (-SH) instead of a thione (C=S). The absence of a hydroxyl group reduces polarity, as evidenced by its higher predicted pKa (11.81) compared to hydroxy-substituted analogues .

- 3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f) : Incorporates a bromophenyl group and a benzylidene moiety, leading to a dihydroimidazol-4-one scaffold. The ketone (C=O) at position 4 contrasts with the thione in the target compound, likely altering electronic properties and bioactivity .

Substituent Effects

- Hydroxybenzyl vs.

- Thione (C=S) vs. Thiol (-SH) : Thione groups exhibit stronger hydrogen-bond acceptor capacity, which could enhance interactions with biological targets compared to thiols .

Pharmacological and Physicochemical Properties

- Hyaluronidase Inhibition: Compound 5.22 (a 4-amino-imidazole-2-thione) showed binding to streptococcal hyaluronidase in docking studies, suggesting the hydroxybenzyl group in the target compound may enhance similar interactions .

- Antimicrobial Activity : Imidazole-2-thiones with aryl substituents (e.g., 9c in ) demonstrated moderate activity against bacterial strains, though the hydroxybenzyl group’s specific role requires further study .

Key Research Findings

Synthetic Flexibility : Imidazole-2-thiones are synthetically versatile, with substituents (e.g., hydroxybenzyl, bromophenyl) modulating solubility and bioactivity .

Structure-Activity Relationships (SAR) :

Biological Activity

4-(4-Hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H12N2OS

- CAS Number : 4912938

This compound features an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- DNA Intercalation : Some studies suggest that imidazole derivatives can intercalate into DNA, leading to structural changes that induce DNA damage. This property is crucial for their anticancer activity as it can trigger apoptosis in cancer cells .

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in DNA metabolism, such as topoisomerases I and II. This inhibition can disrupt the cell cycle and promote cancer cell death .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS is another proposed mechanism by which these compounds may exert cytotoxic effects on cancer cells .

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 - 3.0 | DNA intercalation and apoptosis induction |

| HCT-116 (Colon Cancer) | 10.0 | Topoisomerase inhibition |

| HepG2 (Liver Cancer) | 5.0 | ROS generation |

These results indicate that the compound exhibits a dose-dependent response in inhibiting cell proliferation across different cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies report that at a concentration of 50 μM, it can reduce nitric oxide production by approximately 42% in activated macrophages . This suggests possible applications in treating inflammatory diseases.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and inflammation. The compound's ability to induce apoptosis in cancer cells through multiple mechanisms makes it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-hydroxybenzyl)-5-methyl-1,3-dihydro-2H-imidazole-2-thione, and how can purity be validated?

- Methodology :

- Route 1 : React 5-methyl-1H-imidazole-4-carboxylic acid hydrazide with potassium thiocyanate in acidic conditions to form the thione moiety, followed by coupling with 4-hydroxybenzyl derivatives .

- Route 2 : Utilize a cyclocondensation reaction between substituted benzylamines and thiourea derivatives under reflux in ethanol or DMF, catalyzed by anhydrous potassium carbonate .

- Validation : Confirm purity via melting point consistency, elemental analysis (C, H, N, S), and spectroscopic techniques (IR for thione C=S stretch ~1200–1250 cm⁻¹; ¹H/¹³C NMR for imidazole proton shifts at δ 7.0–8.5 ppm and hydroxybenzyl aromatic signals) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., thione C=S, hydroxyl O-H stretch ~3200–3600 cm⁻¹) .

- NMR : Assign imidazole ring protons (δ 6.5–7.5 ppm) and hydroxybenzyl protons (δ 6.8–7.3 ppm for aromatic protons; δ 4.5–5.0 ppm for benzyl CH₂) .

- X-ray Crystallography : Resolve bond lengths (C-S ~1.68 Å) and dihedral angles between imidazole and hydroxybenzyl groups to confirm stereoelectronic effects .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodology :

- Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (<5% v/v) and dilute with PBS or cell culture media .

- Sonication or mild heating (40–50°C) can enhance solubility in hydrophobic solvents like ethyl acetate .

Advanced Research Questions

Q. How do substituents on the hydroxybenzyl group influence the compound’s reactivity and biological activity?

- Methodology :

- Synthetic Modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) or electron-donating groups (e.g., -OCH₃) at the para position of the hydroxybenzyl ring to alter electronic density. Monitor effects via Hammett plots and DFT calculations .

- Activity Correlation : Assess antioxidant activity via DPPH radical scavenging assays or anti-inflammatory potential via COX-2 inhibition. Compare IC₅₀ values against substituent electronic parameters .

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models?

- Methodology :

- Benchmarking : Perform DFT calculations (B3LYP/6-311++G**) to predict NMR/IR spectra. Discrepancies >5% in chemical shifts may indicate conformational flexibility or solvent effects .

- Experimental Replication : Repeat synthesis under inert atmospheres (N₂/Ar) to rule out oxidation artifacts. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Target Selection : Use crystal structures of relevant receptors (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank.

- Docking Workflow : Employ AutoDock Vina to simulate binding poses. Prioritize poses with hydrogen bonds between the thione sulfur and catalytic residues (e.g., Tyr355 in COX-2). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What are the key considerations for scaling up synthesis while maintaining yield and purity?

- Methodology :

- Process Optimization : Replace reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 mins vs. 4 hours) .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates. For final products, recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.